Shelf-Stability: Potassium 3-Phenylpropyltrifluoroborate vs. Alkylboronic Acids
Potassium organotrifluoroborates, including the 3-phenylpropyl derivative, are explicitly characterized as being 'indefinitely stable to air and moisture' [1]. This is a defining feature that distinguishes them from alkylboronic acids, which are notoriously susceptible to oxidation and protodeboronation, limiting their shelf-life and complicating their use. The stability is further quantified by 11B NMR studies on potassium 3-phenylpropyltrifluoroborate, which showed only partial hydrolysis (evidenced by a new signal at δ 33.5 ppm) after 4 days in water at room temperature, indicating a high kinetic barrier to degradation [2].
| Evidence Dimension | Stability to Air and Moisture |
|---|---|
| Target Compound Data | Indefinitely stable to air and moisture [1]; Partial hydrolysis observed by 11B NMR after 4 days in water at room temperature [2]. |
| Comparator Or Baseline | Alkylboronic Acids: Highly susceptible to air and moisture; prone to protodeboronation and oxidation [1]. |
| Quantified Difference | Target compound exhibits significantly higher stability, enabling indefinite shelf storage compared to the comparator's limited stability. |
| Conditions | 11B NMR study: Exposure to water at room temperature for 4 days. |
Why This Matters
Indefinite stability enables bulk procurement and long-term storage without reagent degradation, directly reducing inventory costs and ensuring reproducible experimental outcomes.
- [1] Molander, G. A.; Canturk, B. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Curr. Opin. Drug Discov. Devel. 2009, 12 (6), 811-823. View Source
- [2] Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett. 2001, 3 (3), 393-396. View Source
